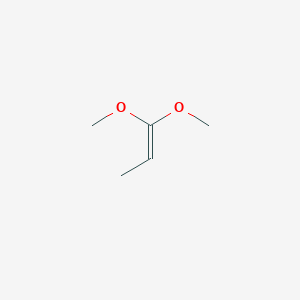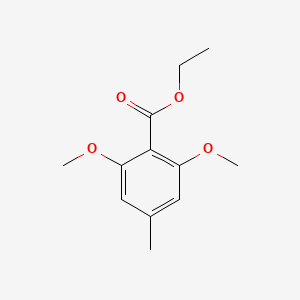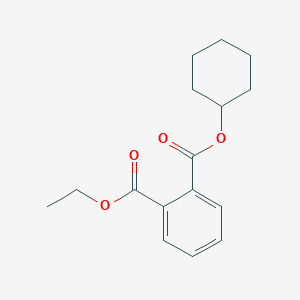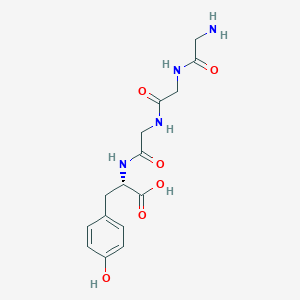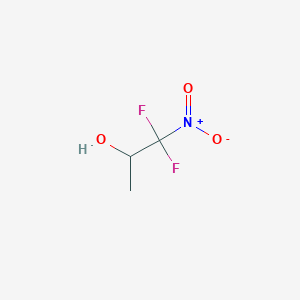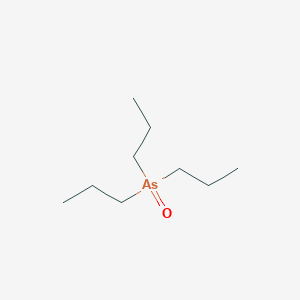
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole is a chemical compound with the molecular formula C15H20N2O It is a member of the beta-carboline family, which is known for its diverse biological activities
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and suitable alkylating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like chloroform or toluene, and catalysts such as p-toluenesulfonic acid.
Reaction Steps: The process may include steps like alkylation, cyclization, and reduction to form the desired product.
Industrial Production: On an industrial scale, the production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with reaction conditions such as temperature, pressure, and solvent choice being optimized for each specific reaction.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems and its potential as an antidepressant or anxiolytic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It can influence pathways related to neurotransmission, oxidative stress, and cellular signaling, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole can be compared with other beta-carboline derivatives:
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole: This compound is similar in structure but lacks the propyl group, leading to differences in its biological activity and applications.
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: Another related compound with similar core structure but different substituents, affecting its reactivity and use in research.
Pinoline: A naturally occurring beta-carboline with known effects on serotonin uptake and monoamine oxidase-A activity, used as a reference compound in studies.
Propriétés
Numéro CAS |
5721-94-8 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
6-methoxy-1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H20N2O/c1-3-4-14-15-11(7-8-16-14)12-9-10(18-2)5-6-13(12)17-15/h5-6,9,14,16-17H,3-4,7-8H2,1-2H3 |
Clé InChI |
LOCMOGLQVKYNFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


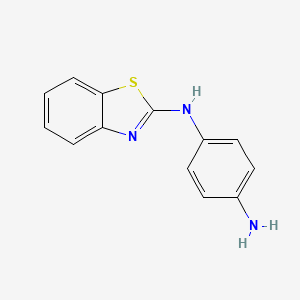
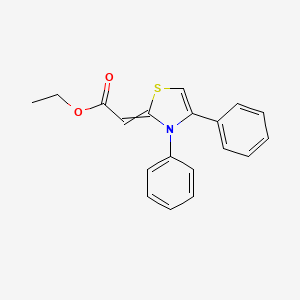
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
